molecular formula C9H9F2NO B8696458 3-(3,4-Difluorophenyl)azetidin-3-ol

3-(3,4-Difluorophenyl)azetidin-3-ol

Cat. No.: B8696458
M. Wt: 185.17 g/mol
InChI Key: FVMLZXROLJMPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorophenyl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C9H10ClF2NO and a molecular weight of 221.63 g/mol . It is typically supplied with a purity of 95% . This product is intended for research and development purposes only and is not approved for human, veterinary, or diagnostic use . Handling and Safety: This compound requires careful handling. Safety data indicates it may be harmful if swallowed and may cause skin and serious eye irritation . It may also cause respiratory irritation . Researchers should use appropriate personal protective equipment, including gloves, eye and face protection, and a dust mask . Ensure good ventilation and avoid breathing its dust or fumes . Research Context and Potential Applications: The provided search results do not specify the confirmed biological targets or mechanistic pathways for this particular compound. Azetidine derivatives are of significant interest in medicinal chemistry as valuable synthetic building blocks . The presence of the azetidine ring and difluorophenyl group makes this compound a potential intermediate for the synthesis of more complex molecules for pharmaceutical and agrochemical research. Future studies could explore its utility in developing novel ligands for various biological receptors or as a core structure in drug discovery programs. Researchers are encouraged to consult the scientific literature for the latest findings on related chemical structures.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

3-(3,4-difluorophenyl)azetidin-3-ol

InChI

InChI=1S/C9H9F2NO/c10-7-2-1-6(3-8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2

InChI Key

FVMLZXROLJMPOL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC(=C(C=C2)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Phenyl Ring Additional Groups Molecular Formula Molecular Weight Key Properties/Notes Reference ID
3-(3,4-Difluorophenyl)azetidin-3-ol 3,4-difluoro -OH at azetidine C3 C9H9F2NO 199.20* High H-bonding capacity (H-donors: 1)
1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol 3,4-difluoro -CH2- linker C10H11F2NO 199.20 Increased steric bulk; similar LogD
3-(4-Fluorophenyl)azetidin-3-ol (TFA salt) 4-fluoro Trifluoroacetic acid C9H10NOF·C2HF3O2 281.20 Enhanced solubility in DMSO/MeOH
3-(3,6-Difluoro-2-methoxyphenyl)azetidin-3-ol 3,6-difluoro; 2-methoxy -OCH3 at phenyl C2 C10H11F2NO2 215.20 Electron-donating methoxy group
3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol HCl 3-CF3 HCl salt C10H11ClF3NO 253.65 Strong electron-withdrawing CF3 group

*Molecular weight inferred from structural analogs due to incomplete data in evidence.

Key Analysis

Substituent Position and Electronic Effects The 3,4-difluorophenyl group in the target compound provides moderate electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets (e.g., receptors like MCHR1) . Its trifluoroacetic acid salt form improves solubility in polar solvents like methanol and DMSO . The 3,6-difluoro-2-methoxyphenyl analog introduces a methoxy group, which is electron-donating. This could alter π-π stacking interactions or steric accessibility compared to the parent compound .

Steric and Functional Group Modifications 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol replaces the direct phenyl attachment with a benzyl linker (-CH2-), increasing steric bulk. This modification might reduce CNS penetration due to higher molecular weight and altered LogD .

Hydrogen-Bonding and Solubility The hydroxyl group in this compound contributes to H-bonding (1 donor, 1 acceptor), favoring interactions with polar residues in target proteins. However, this may reduce blood-brain barrier (BBB) penetration compared to non-hydroxylated analogs . Salt forms (e.g., HCl, TFA) enhance aqueous solubility but may require additional formulation steps for in vivo applications .

Synthetic Considerations While synthesis details for the target compound are sparse, related derivatives like 3-azetidinols are often synthesized via nucleophilic ring-opening of azetidine precursors or reductive amination .

Preparation Methods

Epoxide Ring-Opening and Cyclization

A widely documented method involves the use of epichlorohydrin or epibromohydrin to form the azetidine ring. In this approach, 3,4-difluoroaniline reacts with epichlorohydrin in an inert solvent (e.g., toluene or dichloromethane) under basic conditions. The epoxide ring opens via nucleophilic attack by the amine, followed by intramolecular cyclization to form the azetidine ring.

Reaction Scheme:

  • Epoxide Activation:
    3,4-Difluoroaniline+EpichlorohydrinIntermediate Chlorohydrin\text{3,4-Difluoroaniline} + \text{Epichlorohydrin} \rightarrow \text{Intermediate Chlorohydrin}

  • Cyclization:
    Intermediate ChlorohydrinBase3-(3,4-Difluorophenyl)azetidin-3-ol\text{Intermediate Chlorohydrin} \xrightarrow{\text{Base}} 3\text{-(3,4-Difluorophenyl)azetidin-3-ol}

Key parameters include temperature (60–80°C), reaction time (3–6 hours), and the use of triethylamine as a base to facilitate dehydrohalogenation. This method achieves moderate yields (45–60%) and is scalable for industrial production using continuous flow reactors.

Boc Deprotection and Functionalization

Another route starts with a protected azetidine precursor. For example, 1-N-Boc-3-hydroxyazetidine undergoes deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield azetidin-3-ol, which is subsequently functionalized with a 3,4-difluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Procedure:

  • Deprotection:
    1-N-Boc-3-hydroxyazetidineTFA/DCM, 20°C, 1 hAzetidin-3-ol\text{1-N-Boc-3-hydroxyazetidine} \xrightarrow{\text{TFA/DCM, 20°C, 1 h}} \text{Azetidin-3-ol}

  • Aryl Introduction:
    Azetidin-3-ol+3,4-Difluorophenylboronic AcidPd Catalyst3-(3,4-Difluorophenyl)azetidin-3-ol\text{Azetidin-3-ol} + \text{3,4-Difluorophenylboronic Acid} \xrightarrow{\text{Pd Catalyst}} 3\text{-(3,4-Difluorophenyl)azetidin-3-ol}

This method offers precise control over functionalization but requires stringent anhydrous conditions. Yields for the coupling step range from 50–70%, depending on the palladium catalyst used.

Hydrazone and Acyl Chloride Condensation

Azetidinone intermediates serve as precursors for hydroxylation. Hydrazones derived from 3,4,5-trimethoxybenzohydrazide react with 4-chlorophenoxyacetyl chloride in toluene under basic conditions to form azetidinones, which are reduced to the corresponding azetidin-3-ol derivatives. Adapting this method, the difluorophenyl group is introduced via substitution before reduction.

Key Steps:

  • Hydrazone Formation:
    Methyl 3,4,5-trimethoxybenzoateHydrazine HydrateHydrazone\text{Methyl 3,4,5-trimethoxybenzoate} \xrightarrow{\text{Hydrazine Hydrate}} \text{Hydrazone}

  • Azetidinone Synthesis:
    Hydrazone+Acyl ChlorideEt3N, 60°CAzetidinone\text{Hydrazone} + \text{Acyl Chloride} \xrightarrow{\text{Et}_3\text{N, 60°C}} \text{Azetidinone}

  • Reduction:
    AzetidinoneNaBH43-(3,4-Difluorophenyl)azetidin-3-ol\text{Azetidinone} \xrightarrow{\text{NaBH}_4} 3\text{-(3,4-Difluorophenyl)azetidin-3-ol}

This pathway achieves yields of 60–75% but involves multiple purification steps.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Epoxide Method: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but may increase side reactions.

  • Boc Deprotection: TFA in DCM at 20°C minimizes side product formation compared to harsher acids.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in the functionalization step, with turnover numbers (TON) exceeding 100.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel with ethyl acetate/hexane (3:7) resolves the target compound from unreacted starting materials.

  • Crystallization: The hydrochloride salt form (C₉H₁₀ClF₂NO) is isolated via ethanol/water recrystallization, yielding >95% purity.

Spectroscopic Data

Property Value Source
Molecular FormulaC₉H₈F₂NO
Molecular Weight185.17 g/mol
Melting Point (Hydrochloride)212–214°C (dec.)
IR (KBr)3399 cm⁻¹ (O-H), 1694 cm⁻¹ (C=O)

Industrial Scalability

Continuous flow reactors optimize the epoxide method, reducing reaction times from hours to minutes and improving yield consistency. Pilot-scale runs demonstrate a throughput of 10 kg/day with 85% purity post-crystallization .

Q & A

Q. What are the standard synthetic protocols for 3-(3,4-Difluorophenyl)azetidin-3-ol?

The synthesis typically involves multi-step organic reactions, starting with fluorinated phenyl precursors. Key steps include:

  • Cyclization : Formation of the azetidine ring via intramolecular nucleophilic substitution.
  • Functionalization : Introduction of the 3,4-difluorophenyl group using coupling reactions (e.g., Suzuki-Miyaura) .
  • Purification : Column chromatography or recrystallization to isolate the product . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts (e.g., palladium for cross-coupling) are critical for yield optimization .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent oxidation or hydrolysis .
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents, which may degrade the azetidine ring .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy; monitor for hazardous decomposition products (e.g., HF under extreme heat) .

Q. What analytical techniques are used to confirm the compound’s identity and purity?

  • TLC and HPLC : Monitor reaction progress and purity (>95% by HPLC) .
  • NMR Spectroscopy : Confirm structural features (e.g., azetidine ring protons at δ 3.5–4.5 ppm, fluorophenyl aromatic signals) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₉H₈F₂NO: 200.2) .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s pharmacological activity?

The 3,4-difluorophenyl group enhances:

  • Lipophilicity : Improves membrane permeability, as shown in logP calculations (~1.8) .
  • Metabolic Stability : Fluorine reduces cytochrome P450-mediated degradation, extending half-life in vitro .
  • Target Affinity : Fluorine’s electron-withdrawing effects optimize π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Variable Analysis : Systematically test parameters (e.g., solvent polarity, temperature) using Design of Experiments (DoE). For example, dichloromethane vs. DMF may alter cyclization efficiency by 20–30% .
  • Mechanistic Studies : Employ in-situ IR or LC-MS to identify intermediates and rate-limiting steps .
  • Reproducibility : Validate protocols with independent replicates and control for trace moisture/oxygen .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde derivatives) to dictate azetidine ring configuration .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to achieve >90% enantiomeric excess .
  • X-ray Crystallography : Resolve absolute configuration post-synthesis .

Q. What synthetic modifications improve bioavailability without compromising activity?

  • Prodrug Design : Introduce ester or phosphate groups at the hydroxyl position for enhanced solubility .
  • Ring Functionalization : Substitute the azetidine nitrogen with PEGylated groups to reduce plasma protein binding .
  • Co-crystallization : Improve dissolution rates via co-crystals with succinic acid .

Data Contradiction Analysis

Q. Why do different studies report conflicting biological activities for this compound?

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) .
  • Purity Discrepancies : Impurities (e.g., residual Pd catalysts) may artifactually inhibit kinases .
  • Conformational Flexibility : The azetidine ring’s puckering mode alters binding to flexible targets (e.g., GPCRs) .

Methodological Recommendations

  • Scale-up Synthesis : Use continuous flow reactors to mitigate exothermic risks during cyclization .
  • In Silico Modeling : Predict metabolic sites with software like Schrödinger’s QikProp to guide derivatization .
  • Toxicology Profiling : Conduct Ames tests and hERG channel assays early to prioritize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.